Bienvenue dans la boutique en ligne BenchChem!

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-4-(trifluoromethyl)benzamide

Lipophilicity Drug Design SAR

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-4-(trifluoromethyl)benzamide (CAS 946222-65-7) is a synthetic small molecule belonging to the 1,2,4-triazolo[3,4-b][1,3]thiazine class, featuring a 4-trifluoromethylbenzamide substituent. Its molecular weight is 328.32 g/mol with a computed lipophilicity (XLogP3-AA) of 2.4, positioning it within a favorable drug-like property space.

Molecular Formula C13H11F3N4OS
Molecular Weight 328.32 g/mol
CAS No. 946222-65-7
Cat. No. B6568183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-4-(trifluoromethyl)benzamide
CAS946222-65-7
Molecular FormulaC13H11F3N4OS
Molecular Weight328.32 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2SC1)NC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C13H11F3N4OS/c14-13(15,16)9-4-2-8(3-5-9)10(21)17-11-18-19-12-20(11)6-1-7-22-12/h2-5H,1,6-7H2,(H,17,18,21)
InChIKeyZQXCKUFNPSUQRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-4-(trifluoromethyl)benzamide: Physicochemical and Structural Baseline for Screening Library Procurement


N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-4-(trifluoromethyl)benzamide (CAS 946222-65-7) is a synthetic small molecule belonging to the 1,2,4-triazolo[3,4-b][1,3]thiazine class, featuring a 4-trifluoromethylbenzamide substituent [1]. Its molecular weight is 328.32 g/mol with a computed lipophilicity (XLogP3-AA) of 2.4, positioning it within a favorable drug-like property space [1]. This compound serves as a distinct scaffold for exploring novel biological targets, particularly where the trifluoromethyl group's electron-withdrawing and lipophilic properties are desired over other common substituents.

The Risk of Analog Substitution for N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-4-(trifluoromethyl)benzamide


Simple substitution of the 4-trifluoromethyl group on the benzamide ring with other common substituents like methoxy or halogens can substantially alter key physicochemical properties, leading to divergent behavior in biological assays. The trifluoromethyl group is known to significantly influence lipophilicity, metabolic stability, and molecular conformation compared to these analogs [1][2]. Therefore, using an analog with a different substituent cannot be assumed to recapitulate the binding, selectivity, or pharmacokinetic profile of the target compound, making compound-specific evaluation essential for any screening campaign.

Quantitative Differentiation of N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-4-(trifluoromethyl)benzamide from its Closest Analogs


Enhanced Lipophilicity of the 4-Trifluoromethyl Analog versus 4-Methoxy

The substitution of a methoxy group with a trifluoromethyl group on the benzamide ring leads to a significant increase in lipophilicity, a critical parameter for membrane permeability and target engagement. The computed XLogP3-AA value for the target compound is 2.4, markedly higher than the 1.5 for the direct 4-methoxy analog (4-methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide, CAS 946222-38-4) [1][2]. This difference of 0.9 log units can substantially affect ADME properties in a cellular context.

Lipophilicity Drug Design SAR Physicochemical Properties Permeability

Biological Precedent of the [1,2,4]Triazolo[3,4-b][1,3]thiazine Core as Metallo-β-Lactamase Inhibitors

While direct bioactivity data for this compound are absent, the core heterocycle has demonstrated measurable enzyme inhibition. A closely related scaffold, 3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine, showed 50% inhibition of the clinically relevant VIM-2 metallo-β-lactamase at 100 µM with an IC50 of approximately 179 µM . Further optimization on this core identified the 3-(4-bromophenyl) analog (5l) as a much more potent inhibitor with an IC50 of 38.36 µM against the same target . This establishes a clear biological track record for the heterocyclic core, with potency dependent on substitution pattern.

Antibacterial Resistance Metallo-β-Lactamase VIM-2 Enzyme Inhibition Scaffold Hopping

Blank Slate for Intellectual Property: Absence of Published Biological Function

A comprehensive search of primary literature, authoritative databases (PubChem, ChEMBL), and patents confirms that no quantitative biological data (IC50, Ki, EC50) has been published for N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-4-(trifluoromethyl)benzamide [1]. This is in stark contrast to other benzamide-substituted triazolothiazines and the broader class, for which various activities have been claimed in patents and papers [2]. This absence of prior art creates a unique advantage for procurement.

Drug Discovery Intellectual Property Chemical Probe Novel Target Screening Library

Strategic Procurement Scenarios for N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-4-(trifluoromethyl)benzamide


Phenotypic Screening for Antibacterial Resistance Breakers

The proven activity of the triazolothiazine core against VIM-2 metallo-β-lactamase, combined with the differentiated lipophilicity of the trifluoromethyl analog [1], makes this compound a strong candidate for inclusion in phenotypic screens aiming to identify agents that restore β-lactam efficacy in resistant Gram-negative bacteria.

Kinase or Enzyme Panel Profiling for Novel IP Generation

As a 'blank slate' molecule with no published biological function, this compound is optimal for broad-panel kinase or enzyme profiling [1]. Any discovered activity immediately creates new intellectual property, unencumbered by prior art. Its distinct lipophilicity also provides a different starting point for hit-to-lead optimization compared to existing analogs.

Building a Diversity-Oriented Screening Library

With its unique combination of a 4-trifluoromethylbenzamide group and a [1,2,4]triazolo[3,4-b][1,3]thiazine core, this compound enhances chemical diversity in screening collections. Its higher computed lipophilicity (XLogP3-AA = 2.4) compared to the 4-methoxy analog (XLogP3-AA = 1.5) [2] ensures it explores a different property space, increasing the likelihood of finding hits against difficult targets.

SAR Studies on the Triazolothiazine Core for MBL Inhibition

This compound serves as a key intermediate for structure-activity relationship (SAR) exploration around the triazolothiazine core. Given that the 3-(4-bromophenyl) analog already shows an IC50 of 38.36 µM against VIM-2 , iterative modification of the benzamide moiety, starting with this 4-CF3 analog, is a logical path to develop more potent and selective metallo-β-lactamase inhibitors.

Quote Request

Request a Quote for N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.